molecular formula C20H30Cl2N2 B1610701 N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride CAS No. 258278-23-8

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride

Cat. No. B1610701
M. Wt: 369.4 g/mol
InChI Key: XGUXEGGUYYIIMC-UHFFFAOYSA-N
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Description

“N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride” is a chemical compound with the molecular formula C20H30Cl2N2 . It is also known by its IUPAC name "N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine" .


Synthesis Analysis

The synthesis of “N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride” involves several steps . The raw materials used in the synthesis include 1,2-Ethenediylbis (oxy) (9CI) and 2,4,6-Trimethylaniline . The preparation products include 1,3-BIS (2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE .


Molecular Structure Analysis

The molecular structure of “N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride” is complex, with a molecular weight of 369.37200 . The exact mass is 368.17900 .


Chemical Reactions Analysis

“N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride” can undergo various chemical reactions. For instance, it can be used as a starting material for the synthesis of imidazolium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride” include a molecular weight of 369.37200 . Other properties such as density, boiling point, and melting point are not available .

Future Directions

The future directions of “N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride” could involve its use in the synthesis of other chemical compounds. Its role as a starting material for the synthesis of imidazolium salts suggests potential applications in various chemical reactions .

properties

IUPAC Name

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2.2ClH/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6;;/h9-12,21-22H,7-8H2,1-6H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUXEGGUYYIIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCCNC2=C(C=C(C=C2C)C)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477683
Record name AGN-PC-0NHSV1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride

CAS RN

258278-23-8
Record name AGN-PC-0NHSV1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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